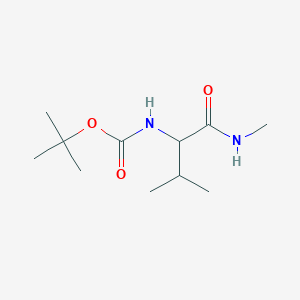![molecular formula C16H24FN3O2Si B13707216 3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)
3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD32702040” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32702040” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired product with high yield and purity.
Industrial Production Methods: In industrial settings, the production of “MFCD32702040” is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: “MFCD32702040” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical structure of the compound and the reagents used.
Common Reagents and Conditions: The common reagents used in the reactions of “MFCD32702040” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent, temperature, and catalyst, are carefully selected to achieve the desired transformation.
Major Products: The major products formed from the reactions of “MFCD32702040” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with different functional groups.
Scientific Research Applications
“MFCD32702040” has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may serve as a probe to study biological processes. In medicine, it could be investigated for its potential therapeutic effects. In industry, it is utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of “MFCD32702040” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The detailed mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds: “MFCD32702040” can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or similar molecular frameworks.
Uniqueness: The uniqueness of “MFCD32702040” lies in its specific chemical structure and the resulting properties. These unique features make it suitable for particular applications that other similar compounds may not be able to achieve.
Conclusion
Understanding the compound “MFCD32702040” involves exploring its synthesis, reactions, applications, and mechanism of action. Its unique properties and versatility make it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C16H24FN3O2Si |
|---|---|
Molecular Weight |
337.46 g/mol |
IUPAC Name |
3-[3-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazol-4-yl]-2-methoxyaniline |
InChI |
InChI=1S/C16H24FN3O2Si/c1-21-15-12(6-5-7-14(15)18)13-10-20(19-16(13)17)11-22-8-9-23(2,3)4/h5-7,10H,8-9,11,18H2,1-4H3 |
InChI Key |
IWPSOSHVOJTPAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CN(N=C2F)COCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


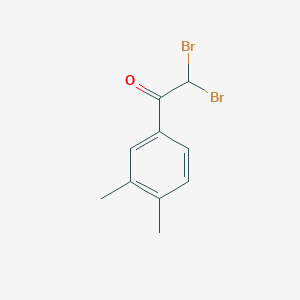
![[13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B13707138.png)
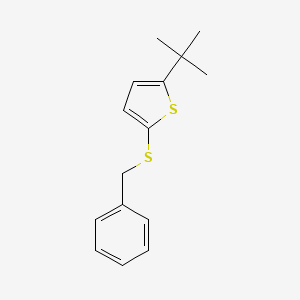
![6-Nitro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13707149.png)
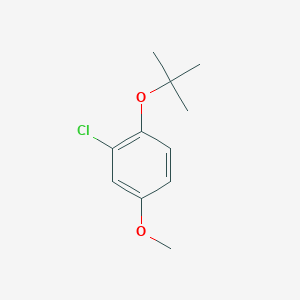
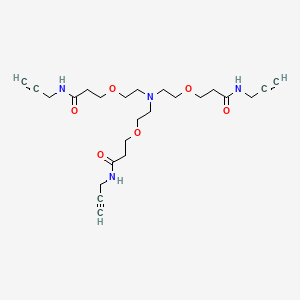
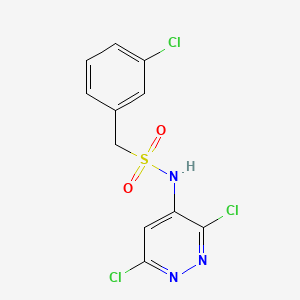

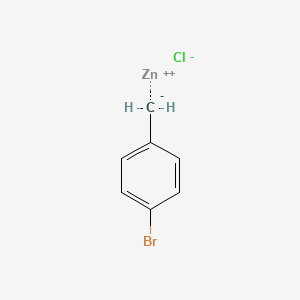
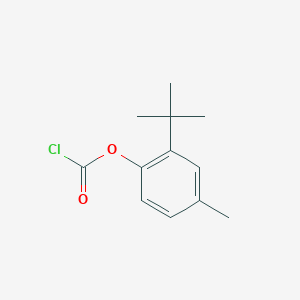
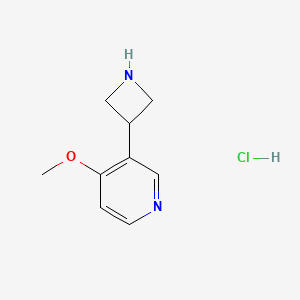
![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)
![2-[2-[2-(Boc-amino)ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13707206.png)
